molecular formula C11H10BrN3S B1450299 6-(bromomethyl)-3-phenyl-5H,6H-[1,2,4]triazolo[3,4-b][1,3]thiazole CAS No. 742004-46-2

6-(bromomethyl)-3-phenyl-5H,6H-[1,2,4]triazolo[3,4-b][1,3]thiazole

Cat. No. B1450299
M. Wt: 296.19 g/mol
InChI Key: ALFGOQIZSNTHCA-UHFFFAOYSA-N
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Description

6-(bromomethyl)-3-phenyl-5H,6H-[1,2,4]triazolo[3,4-b][1,3]thiazole is a chemical compound with the CAS Number: 742004-46-2 . It has a molecular weight of 296.19 . The IUPAC name for this compound is 6-(bromomethyl)-3-phenyl-5,6-dihydrothiazolo[2,3-c][1,2,4]triazole .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . For instance, a number of new 1,ω-bis((acetylphenoxy)acetamide)alkanes were prepared, then their bromination using NBS furnished the novel bis(2-bromoacetyl)phenoxy)acetamides . Reaction of these with 4-amino-5-substituted-4H-1,2,4-triazole-3-thiol and with o-phenylenediamine derivatives afforded the corresponding bis(1,2,4-triazolo[3,4-b][1,3,4]thiadiazine) derivatives .


Molecular Structure Analysis

The InChI code for this compound is 1S/C11H10BrN3S/c12-6-9-7-15-10(13-14-11(15)16-9)8-4-2-1-3-5-8/h1-5,9H,6-7H2 . This code provides a unique representation of the molecule’s structure.


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 296.19 . Further properties such as melting point, boiling point, solubility, and others are not available in the literature.

Scientific Research Applications

  • Synthesis and Reaction Mechanisms :

    • Britsun, Esipenko, and Lozinskii (2005) explored the reaction of related triazolo-thiazin-7-ones with aryl bromomethyl ketones. They found that the products varied depending on the structure of the substituent R group, indicating the versatility of these compounds in chemical reactions (Britsun, Esipenko, & Lozinskii, 2005).
    • Zhao Gui-fang (2008) discussed the microwave-enhanced synthesis of 3-substituted-6-phenyl-1,2,4-triazolo[3,4-b][1,3,4]thiadiazoles, a method that offers advantages such as short reaction time and high yield. This research highlights an efficient method for synthesizing derivatives of the compound (Zhao Gui-fang, 2008).
  • Antimicrobial and Antifungal Activities :

    • Eweiss and Bahajaj (1987) and Chowrasia et al. (2017) have reported on the antimicrobial properties of derivatives of 1,2,4-triazolo[3,4-b][1,3,4]thiadiazoles. These compounds displayed promising activities against various microbial strains, suggesting potential applications in antimicrobial therapies (Eweiss & Bahajaj, 1987); (Chowrasia et al., 2017).
  • Potential in Cancer Research :

    • Badr and Barwa (2011) and Chowrasia et al. (2017) have investigated the cytotoxic activities of certain 1,2,4-triazolo[3,4-b][1,3,4]thiadiazoles against human cancer cell lines, indicating their potential as anticancer agents (Badr & Barwa, 2011); (Chowrasia et al., 2017).

Future Directions

The future directions for this compound could involve further studies on its potential applications. For example, similar compounds have been studied for their second-order nonlinear optical properties , suggesting potential applications in optoelectronics. Additionally, similar compounds have shown promising cytotoxic activities , suggesting potential applications in cancer treatment.

properties

IUPAC Name

6-(bromomethyl)-3-phenyl-5,6-dihydro-[1,3]thiazolo[2,3-c][1,2,4]triazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10BrN3S/c12-6-9-7-15-10(13-14-11(15)16-9)8-4-2-1-3-5-8/h1-5,9H,6-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALFGOQIZSNTHCA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(SC2=NN=C(N21)C3=CC=CC=C3)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10BrN3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(bromomethyl)-3-phenyl-5H,6H-[1,2,4]triazolo[3,4-b][1,3]thiazole

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-(bromomethyl)-3-phenyl-5H,6H-[1,2,4]triazolo[3,4-b][1,3]thiazole
Reactant of Route 2
6-(bromomethyl)-3-phenyl-5H,6H-[1,2,4]triazolo[3,4-b][1,3]thiazole
Reactant of Route 3
6-(bromomethyl)-3-phenyl-5H,6H-[1,2,4]triazolo[3,4-b][1,3]thiazole
Reactant of Route 4
Reactant of Route 4
6-(bromomethyl)-3-phenyl-5H,6H-[1,2,4]triazolo[3,4-b][1,3]thiazole
Reactant of Route 5
6-(bromomethyl)-3-phenyl-5H,6H-[1,2,4]triazolo[3,4-b][1,3]thiazole
Reactant of Route 6
6-(bromomethyl)-3-phenyl-5H,6H-[1,2,4]triazolo[3,4-b][1,3]thiazole

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